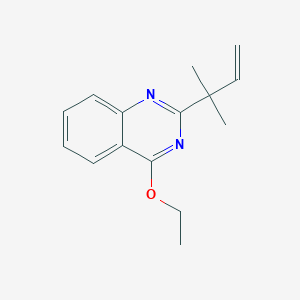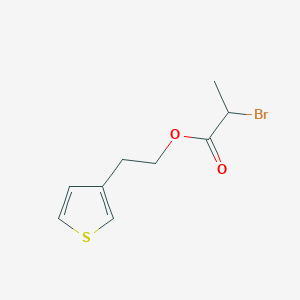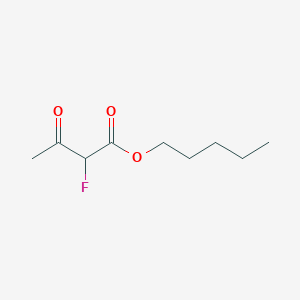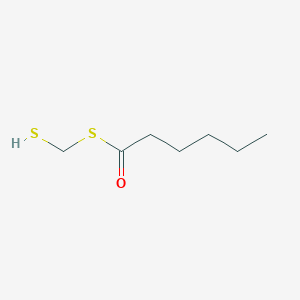
S-(Sulfanylmethyl) hexanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Sulfanylmethyl) hexanethioate: is an organic compound with the molecular formula C7H14OS. It is also known by other names such as methanethiol caproate and methylthiohexanoate . This compound is characterized by the presence of a sulfanylmethyl group attached to a hexanethioate moiety, making it a thioester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(sulfanylmethyl) hexanethioate typically involves the esterification of hexanethioic acid with methanethiol. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solid-phase extraction techniques to purify the compound. This method is preferred due to its efficiency and ability to produce high-purity products .
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The thioester bond can undergo nucleophilic substitution reactions, leading to the formation of different thioester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thioester bond under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various thioester derivatives.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) hexanethioate is used as a building block in organic synthesis, particularly in the formation of more complex thioester compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a model compound for studying thioester biochemistry .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer properties .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various sulfur-containing compounds .
Mechanism of Action
The mechanism of action of S-(sulfanylmethyl) hexanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can inhibit these enzymes by forming stable thioester-enzyme complexes, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
- Methanethiol caproate
- Methylthiohexanoate
- S-Methyl thiohexanoate
Comparison: S-(Sulfanylmethyl) hexanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar thioester compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
CAS No. |
650607-77-5 |
|---|---|
Molecular Formula |
C7H14OS2 |
Molecular Weight |
178.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) hexanethioate |
InChI |
InChI=1S/C7H14OS2/c1-2-3-4-5-7(8)10-6-9/h9H,2-6H2,1H3 |
InChI Key |
MVLNALDSFBNWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)SCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)
![1-Azabicyclo[2.2.1]heptane, 7-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12605826.png)
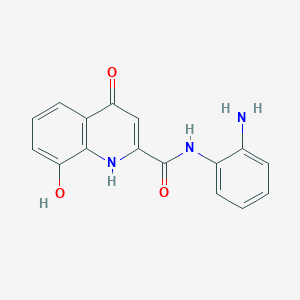

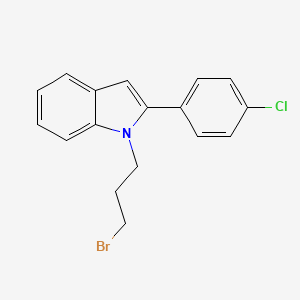
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)
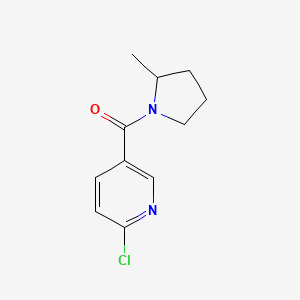
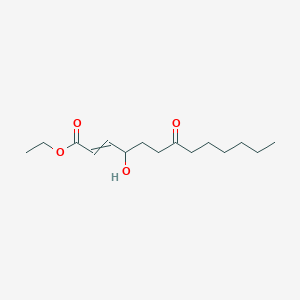
![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)
